1-(2-Pyrimidyl)piperazine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >35.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-piperazin-1-ylpyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4.ClH/c1-2-10-8(11-3-1)12-6-4-9-5-7-12;/h1-3,9H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJLHLTVRVTJGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384767 | |

| Record name | 1-(2-pyrimidyl)piperazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11532891 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

94021-22-4, 78069-54-2 | |

| Record name | Pyrimidine, 2-(1-piperazinyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94021-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-pyrimidyl)piperazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(2-Pyrimidyl)piperazine hydrochloride chemical structure and analysis

An In-Depth Technical Guide to 1-(2-Pyrimidyl)piperazine Hydrochloride: Structure, Synthesis, and Analysis

Introduction

1-(2-Pyrimidyl)piperazine (1-PP), and its common salt form, this compound, is a heterocyclic compound of significant interest in the pharmaceutical sciences. Its structure, which marries a piperazine ring to a pyrimidine moiety, positions it as a "privileged scaffold" in medicinal chemistry.[1][2] This designation arises from the piperazine ring's ability to confer favorable pharmacokinetic properties, such as improved aqueous solubility and the capacity to cross the blood-brain barrier.[2]

This molecule is not only a critical synthetic intermediate in the manufacturing of several anxiolytic drugs of the azapirone class, including buspirone, gepirone, and tandospirone, but it is also their principal active metabolite.[3][4][5][6] The pharmacological activity of 1-PP itself, primarily as an α2-adrenergic receptor antagonist and a weak partial agonist of the 5-HT1A receptor, contributes significantly to the therapeutic profile and side effects of its parent drugs.[5][6]

This guide provides a comprehensive technical overview for researchers and drug development professionals, covering the molecule's structural and physicochemical properties, robust synthetic strategies, and a multi-faceted approach to its analytical characterization.

Part 1: Physicochemical Properties and Structural Elucidation

A precise understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and formulation. The compound is most commonly handled as its hydrochloride salt to enhance stability and aqueous solubility.[7] It can exist as a monohydrochloride or dihydrochloride salt, a distinction that is critical for accurate molar calculations and formulation development.[7][8]

Chemical Structure and Identification

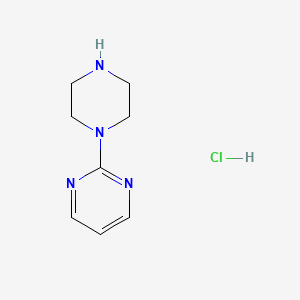

The core structure consists of a piperazine ring attached at its N1 position to the C2 position of a pyrimidine ring. The hydrochloride salt forms by protonation of one or both of the basic nitrogen atoms of the piperazine moiety.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes key identifying and physical properties for the free base and its common hydrochloride salt forms.

| Property | 1-(2-Pyrimidyl)piperazine (Base) | 1-(2-Pyrimidyl)piperazine HCl | 1-(2-Pyrimidyl)piperazine 2HCl |

| Synonym | 2-(1-Piperazinyl)pyrimidine[9] | 2-(Piperazin-1-yl)pyrimidine hydrochloride[8] | 2-(1-Piperazinyl)pyrimidine dihydrochloride[7] |

| CAS Number | 20980-22-7[][11] | 78069-54-2[8] | 94021-22-4[7][12] |

| Molecular Formula | C₈H₁₂N₄[][11] | C₈H₁₃ClN₄[8] | C₈H₁₂N₄·2HCl[7] |

| Molecular Weight | 164.21 g/mol [][11] | 200.67 g/mol [8] | 237.13 g/mol [7] |

| Appearance | Colorless liquid or solid[] | N/A | White to light orange crystalline powder[7] |

| Melting Point | N/A | N/A | 282 - 287 °C[7] |

| Solubility | Moderately soluble in polar solvents | High | Freely soluble in water[7] |

Part 2: Synthesis Strategies and Mechanistic Insights

The synthesis of 1-(2-Pyrimidyl)piperazine is primarily achieved via nucleophilic aromatic substitution (SNAAr), where the piperazine acts as the nucleophile and 2-chloropyrimidine is the electrophilic substrate. The principal challenge in this synthesis is controlling the reaction's selectivity. Piperazine possesses two secondary amine nucleophiles, creating a significant risk of a second substitution reaction, which leads to the formation of the undesired 1,4-bis(2-pyrimidinyl)piperazine byproduct. This impurity complicates purification and reduces the yield of the target mono-substituted product.[3]

Synthesis Method 1: Direct Condensation

The most straightforward approach involves the direct reaction of 2-chloropyrimidine with a large excess of anhydrous piperazine.[13]

-

Causality: Employing a large molar excess of piperazine (e.g., 5-10 equivalents) shifts the reaction equilibrium to favor the mono-substituted product statistically. However, this strategy is inefficient on an industrial scale due to the material cost and the difficulty of separating the product from the excess starting material. Improvements using phase-transfer catalysts have been reported to enhance efficiency.[14]

Synthesis Method 2: N-Boc Protected Synthesis (Recommended)

A more elegant and industrially viable strategy involves the use of a protecting group to temporarily block one of the piperazine nitrogens. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose.

-

Trustworthiness & Causality: This protocol is a self-validating system for achieving selectivity. The bulky Boc group sterically and electronically deactivates the N4 nitrogen of piperazine, preventing it from acting as a nucleophile. This ensures that the substitution reaction occurs exclusively at the unprotected N1 nitrogen. The final step involves a simple acidic hydrolysis, which removes the Boc group and concurrently forms the desired hydrochloride salt in a clean, high-yielding process.[3]

Caption: Workflow for the N-Boc protected synthesis of 1-(2-Pyrimidyl)piperazine HCl.

Experimental Protocol: N-Boc Protected Synthesis

This protocol is adapted from established patent literature.[3]

-

Step 1: Condensation.

-

To a solution of sodium carbonate (1.1 eq) in water, add N-Boc-piperazine (1.0 eq, 0.2 mol).

-

Stir the mixture at room temperature (25 °C) to achieve dissolution.

-

Add 2-chloropyrimidine (1.2 eq, 0.24 mol) to the reaction mixture.

-

Maintain stirring at 25-40 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, the product, 1-(2-pyrimidine)-4-Boc piperazine, may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Isolate the intermediate product by filtration or solvent evaporation.

-

-

Step 2: Deprotection and Salt Formation.

-

Add the crude 1-(2-pyrimidine)-4-Boc piperazine intermediate (1.0 eq, 0.114 mol) to a 1M aqueous solution of hydrochloric acid (HCl).

-

Stir the mixture at room temperature for 2 hours. The HCl serves as both the deprotection agent and the salt-forming reagent.

-

Monitor the disappearance of the starting material by TLC or LC-MS.

-

Concentrate the aqueous solution under reduced pressure to remove water and excess HCl, yielding the crude hydrochloride salt.

-

-

Step 3: Purification.

Part 3: Comprehensive Analytical Characterization

Unambiguous characterization requires a suite of orthogonal analytical techniques to confirm the structure and assess purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of the molecule in solution.

-

¹H NMR: The proton NMR spectrum provides definitive information about the electronic environment of protons. The key is to identify the distinct signals for the pyrimidine and piperazine rings.

-

Data Interpretation: Based on literature data for the free base in CDCl₃, the following characteristic shifts are expected.[15] The hydrochloride salt in D₂O or DMSO-d₆ will show similar patterns, though the exact chemical shifts will vary.

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration |

| Pyrimidine H4, H6 | ~8.3 | Doublet | 2H |

| Pyrimidine H5 | ~6.5 | Triplet | 1H |

| Piperazine H (adjacent to Pyrimidine) | ~3.8 | Triplet | 4H |

| Piperazine H (adjacent to NH) | ~2.9 | Triplet | 4H |

-

¹³C NMR: The carbon spectrum confirms the number of unique carbon environments and their hybridization. Expected signals include three distinct resonances for the pyrimidine ring and two for the piperazine ring.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and for sensitive quantification in complex matrices.

-

Technique: Electrospray ionization (ESI) in positive ion mode is highly effective, as the basic nitrogen atoms of the piperazine ring are readily protonated. High-resolution MS (HRMS) can be used to confirm the elemental composition.

-

Fragmentation: Tandem MS (MS/MS) experiments will show characteristic fragmentation patterns, typically involving the cleavage of the piperazine ring, which can be used for structural confirmation and in developing selective quantitative methods (Selected Reaction Monitoring, SRM).[16]

Experimental Protocol: LC-MS/MS for Quantification in Plasma

This protocol provides a framework for the quantitative analysis of 1-PP, the active metabolite of tandospirone, in rat plasma.[][16]

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for analysis.

-

Causality: This rapid protein crash method efficiently removes the bulk of the matrix interference while ensuring high recovery of the analyte.

-

-

Chromatographic Separation (HPLC):

-

Column: C18 reversed-phase column (e.g., CAPCELL PAK ADME C18).[16]

-

Mobile Phase: A gradient of (A) 5 mM ammonium formate in water with 0.1% formic acid and (B) acetonitrile.[16]

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Rationale: Reversed-phase chromatography effectively separates the polar analyte from endogenous plasma components. The acidic mobile phase ensures the analyte is protonated, leading to sharp peak shapes and good retention.

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization: ESI, positive mode.

-

Detection: Use a triple quadrupole mass spectrometer operating in SRM mode.

-

SRM Transitions: Monitor the transition from the protonated parent ion [M+H]⁺ to a specific, stable product ion. For 1-PP (MW 164.21), this would involve monitoring m/z 165.1 → fragment ion.

-

Rationale: SRM provides exceptional selectivity and sensitivity, allowing for quantification down to the ng/mL level, which is necessary for pharmacokinetic studies.[]

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups.

-

Data Interpretation: The ATR-IR spectrum of the dihydrochloride salt is expected to show characteristic absorbances:[17][18]

-

~2700-3000 cm⁻¹: C-H stretching (aliphatic and aromatic).

-

~2400-2700 cm⁻¹: Broad signals corresponding to the N-H stretches of the secondary ammonium salt (R₂N⁺H₂).

-

~1550-1600 cm⁻¹: C=N and C=C stretching vibrations from the pyrimidine ring.

-

~1400-1450 cm⁻¹: C-H bending vibrations.

-

Part 4: Applications in Drug Discovery and Development

The 1-(2-Pyrimidyl)piperazine scaffold is a cornerstone of modern medicinal chemistry, particularly in CNS drug discovery.

-

Synthetic Building Block: Its primary role is as a key intermediate for azapirone drugs, a class of anxiolytics and antidepressants. The synthesis of buspirone, for example, involves the alkylation of 1-PP with a specific side chain.[3]

-

Active Metabolite: As the active metabolite of these drugs, the pharmacokinetic and pharmacodynamic profile of 1-PP is of critical importance. Its α2-adrenergic antagonism is known to influence the overall therapeutic effect and may contribute to side effects like dizziness and hypotension.[5][6] Understanding its formation via CYP3A4 enzymes is crucial for predicting drug-drug interactions.[6]

-

Novel Drug Design: The inherent biological activity of the scaffold has inspired the synthesis of new derivatives. Researchers have developed novel 1-(2-pyrimidin-2-yl)piperazine derivatives that act as selective monoamine oxidase (MAO)-A inhibitors, which have potential as next-generation antidepressants.[19]

-

Analytical Reagent: In the field of proteomics, 1-PP has been used as a derivatizing agent. By tagging the carboxyl groups of peptides with 1-PP, the charge state of the peptides is increased, which significantly enhances their sequencing analysis by electron-transfer dissociation (ETD) mass spectrometry.[6][]

Conclusion

This compound is a molecule of dual importance. It is both an indispensable building block for the synthesis of established CNS therapies and a pharmacologically active entity in its own right. A thorough understanding of its synthesis, particularly methods that ensure high selectivity, and its comprehensive analytical characterization are paramount for any scientist working in drug discovery, development, or quality control. The robust protocols and mechanistic insights provided in this guide serve as a foundational resource for leveraging this versatile compound in advancing pharmaceutical research.

References

-

SpectraBase. 1-(2-Pyrimidinyl)piperazine dihydrochloride. Available from: [Link]

- Google Patents. CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.

-

PrepChem.com. Synthesis of 1-(2-pyrimidinyl)piperazine. Available from: [Link]

-

PubChem. 1-(2-Pyrimidinyl)piperazine | C8H12N4 | CID 88747. Available from: [Link]

-

PubChem. This compound | C8H13ClN4 | CID 2818457. Available from: [Link]

-

NIST WebBook. 1-(2-Pyridyl)piperazine. Available from: [Link]

-

National Institutes of Health (NIH). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Available from: [Link]

- Google Patents. CN101250184B - Method for synthesizing 1-(2-pyrimidine) piperazine.

-

Chem-Impex. 1-(2-Pyrimidyl)piperazine dihydrochloride. Available from: [Link]

-

Wikipedia. Pyrimidinylpiperazine. Available from: [Link]

-

SpectraBase. 1-(2-Pyridyl) piperazine - Optional[13C NMR] - Spectrum. Available from: [Link]

-

SpectraBase. 1-(2-Pyrimidinyl)piperazine dihydrochloride - Optional[ATR-IR] - Spectrum. Available from: [Link]

-

Rasayan J. Chem. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Available from: [Link]

-

ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Available from: [Link]

-

ResearchGate. Piperazine derivatives of existing drug molecules. Available from: [Link]

-

Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available from: [Link]

-

PubMed. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. Available from: [Link]

-

NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride - Google Patents [patents.google.com]

- 4. 1-(2-嘧啶基)哌嗪 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]

- 6. caymanchem.com [caymanchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound | C8H13ClN4 | CID 2818457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS 20980-22-7: 2-(1-Piperazinyl)pyrimidine | CymitQuimica [cymitquimica.com]

- 11. 1-(2-Pyrimidinyl)piperazine | C8H12N4 | CID 88747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. sahinlerkimya.com.tr [sahinlerkimya.com.tr]

- 13. prepchem.com [prepchem.com]

- 14. CN101250184B - Method for synthesizing 1-(2-pyrimidine) piperazine - Google Patents [patents.google.com]

- 15. 2-(1-Piperazinyl)pyrimidine(20980-22-7) 1H NMR [m.chemicalbook.com]

- 16. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. spectrabase.com [spectrabase.com]

- 18. dev.spectrabase.com [dev.spectrabase.com]

- 19. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(2-Pyrimidyl)piperazine Hydrochloride

An Essential Scaffold in Modern Neuroscience Drug Discovery

Foreword

In the landscape of medicinal chemistry and neuropharmacology, certain molecular scaffolds emerge as foundational pillars for entire classes of therapeutic agents. 1-(2-Pyrimidyl)piperazine, particularly in its hydrochloride salt form (CAS Number: 94021-22-4), stands as a quintessential example of such a structure. Far more than a mere synthetic intermediate, this compound is a pharmacologically active entity and a critical metabolite of several clinically significant drugs.[1] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical exploration of 1-(2-Pyrimidyl)piperazine hydrochloride. We will delve into its physicochemical properties, synthesis, analytical characterization, and pivotal role in the pharmacology of central nervous system (CNS) agents, moving beyond simple procedural descriptions to elucidate the underlying scientific principles and their practical implications in the laboratory and clinic.

Core Molecular Profile and Physicochemical Characteristics

This compound, with the chemical formula C₈H₁₃ClN₄, is the hydrochloride salt of the parent compound 1-(2-Pyrimidyl)piperazine (1-PP).[2] The hydrochloride form enhances solubility and stability, making it more suitable for pharmaceutical research and development.[3]

The structure is characterized by a piperazine ring, a versatile pharmacophore, linked to a pyrimidine ring. This arrangement is fundamental to its biological activity, providing a precise geometry for interaction with specific receptor targets.[4]

Table 1: Physicochemical Properties of 1-(2-Pyrimidyl)piperazine and its Hydrochloride Salt

| Property | 1-(2-Pyrimidyl)piperazine (Free Base) | This compound | Reference(s) |

| CAS Number | 20980-22-7 | 94021-22-4 | [2][4] |

| Molecular Formula | C₈H₁₂N₄ | C₈H₁₃ClN₄ | [2][5] |

| Molecular Weight | 164.21 g/mol | 200.67 g/mol | [2][5] |

| Appearance | Clear yellow liquid after melting | White to light yellow/orange crystalline powder | [3][4] |

| Melting Point | 32-34 °C | 250-251.5 °C (decomposes) | [4][6] |

| Boiling Point | 277 °C | Not Applicable | [5] |

| Density | 1.158 g/mL at 25 °C | Not Available | [5] |

| Solubility | Soluble in DMF, DMSO, Ethanol, PBS (pH 7.2) | Water soluble | [3][7] |

Note: Data for the free base is included for a comprehensive understanding of the parent molecule.

Synthesis and Purification: A Rationale-Driven Approach

The synthesis of 1-(2-pyrimidyl)piperazine is a cornerstone for the production of numerous active pharmaceutical ingredients (APIs). While several methods exist, the most common industrial approach involves the nucleophilic aromatic substitution of 2-chloropyrimidine with piperazine.[8]

Optimized Synthesis Protocol

A patented method highlights an efficient and scalable process.[9] This approach focuses on using N-Boc-piperazine in a condensation reaction with 2-chloro-pyrimidine, followed by hydrolysis under acidic conditions. This strategy offers the advantage of minimizing the formation of di-substituted byproducts, a common issue in direct reactions with piperazine, thereby improving yield and purity.[9]

Step-by-Step Methodology:

-

Condensation: N-Boc-piperazine is reacted with 2-chloro-pyrimidine in an aqueous solvent under basic conditions. The use of water as a solvent is a significant improvement over traditional methods that use chlorinated solvents like chloroform, making the process more environmentally friendly and cost-effective.[9]

-

Hydrolysis: The resulting 1-(2-pyrimidine)-4-Boc-piperazine is then hydrolyzed using an acid to remove the Boc protecting group, yielding the desired 1-(2-pyrimidyl)piperazine.

-

Salt Formation: The final product is then converted to its hydrochloride salt.

This method is noted for its simple reaction process, reduced impurities, and suitability for industrial-scale production.[9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C8H13ClN4 | CID 2818457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. 1-(2-嘧啶基)哌嗪 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 78069-54-2 [amp.chemicalbook.com]

- 7. caymanchem.com [caymanchem.com]

- 8. prepchem.com [prepchem.com]

- 9. CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride - Google Patents [patents.google.com]

The Dual-Action Mechanism of 1-(2-Pyrimidyl)piperazine Hydrochloride: A Technical Guide for Researchers

Prepared by a Senior Application Scientist

Executive Summary

1-(2-Pyrimidyl)piperazine (1-PP) is a pharmacologically active N-arylpiperazine derivative of significant interest to researchers in neuropharmacology and drug development. It is the principal and biologically active metabolite of several clinically important azapirone anxiolytic and antidepressant drugs, including buspirone, gepirone, and tandospirone.[1][2] Unlike its parent compounds, which are primarily characterized by their high affinity for the serotonin 5-HT₁ₐ receptor, 1-PP exhibits a distinct and complex pharmacological profile. This guide provides an in-depth exploration of the core mechanism of action of 1-PP hydrochloride, focusing on its dual interaction with α₂-adrenergic and serotonergic systems. We will dissect the downstream signaling cascades, present quantitative binding data, and provide detailed experimental protocols for its characterization, offering a comprehensive resource for professionals investigating its role in central nervous system (CNS) pharmacology.

Introduction: Beyond a Simple Metabolite

Initially considered just a metabolic byproduct, 1-PP is now understood to contribute significantly to the overall therapeutic and side-effect profiles of its parent drugs.[3] Following oral administration of azapirones, 1-PP is formed in substantial amounts and readily crosses the blood-brain barrier, often achieving higher and more sustained concentrations in the brain than the parent drug itself.[3][4] Its unique mechanism, centered on potent α₂-adrenergic receptor antagonism and weak 5-HT₁ₐ partial agonism, creates a complex interplay with the primary actions of the parent compounds.[5][6] Understanding this dual mechanism is therefore critical for the rational development of novel CNS therapeutics and for interpreting the clinical effects of existing azapirone medications.

Core Mechanism of Action: A Dichotomy in Receptor Interaction

The pharmacological activity of 1-PP is primarily defined by its effects on two key G-protein coupled receptors (GPCRs) involved in neurotransmission.

Potent α₂-Adrenergic Receptor Antagonism

The most prominent action of 1-PP is its potent antagonism of α₂-adrenergic receptors.[5] These receptors are primarily coupled to the inhibitory G-protein (Gᵢ), and their activation by endogenous norepinephrine typically leads to a decrease in intracellular cyclic AMP (cAMP) levels.[7]

By acting as a competitive antagonist, 1-PP blocks these receptors, preventing their activation by norepinephrine. This blockade occurs at both presynaptic autoreceptors on noradrenergic neurons and postsynaptic receptors in various brain regions. The functional consequence is a disinhibition of noradrenergic neurons, leading to an increased firing rate and enhanced release of norepinephrine into the synaptic cleft.[2] This elevation in noradrenergic tone is a key contributor to the overall pharmacological effect of azapirone drugs.

The signaling cascade initiated by 1-PP's antagonism at α₂-adrenoceptors is depicted below. By blocking the Gᵢ-protein coupling, 1-PP prevents the inhibition of adenylyl cyclase, thereby leading to a relative increase in cAMP production and subsequent activation of Protein Kinase A (PKA).

Figure 1: 1-PP blocks the Gᵢ-mediated inhibition of adenylyl cyclase.

Weak 5-HT₁ₐ Serotonin Receptor Partial Agonism

In addition to its primary α₂-antagonist activity, 1-PP also acts as a partial agonist at 5-HT₁ₐ serotonin receptors, though with significantly lower affinity and intrinsic efficacy compared to its parent compounds like buspirone.[8] The 5-HT₁ₐ receptor is also coupled to the Gᵢ-protein, and its activation similarly leads to the inhibition of adenylyl cyclase.

As a partial agonist, 1-PP can elicit a submaximal response at the 5-HT₁ₐ receptor. The functional outcome of this interaction is complex; in environments with low endogenous serotonin, 1-PP may have a net agonistic (inhibitory) effect. Conversely, in the presence of high serotonin levels or a full agonist, 1-PP can act as a functional antagonist, competing for the receptor and reducing the overall response. Some studies suggest that at higher concentrations, 1-PP may antagonize the therapeutic effects of its parent drug at the 5-HT₁ₐ receptor.[1]

The diagram below illustrates the dual potential of 1-PP at the 5-HT₁ₐ receptor, capable of weakly activating the Gᵢ pathway.

Figure 2: 1-PP acts as a weak partial agonist at the 5-HT₁ₐ receptor.

Quantitative Pharmacology

A summary of the binding affinities and functional potencies of 1-PP at its primary targets is crucial for contextualizing its mechanism. The following table consolidates data from multiple studies.

| Parameter | Receptor Target | Value | Species/System | Reference(s) |

| Binding Affinity | ||||

| pA₂ | α₂-Adrenoceptor (presynaptic, noradrenergic) | 6.8 | Rat Cerebral Cortex Synaptosomes | [5] |

| pA₂ | α₂-Adrenoceptor (presynaptic, serotonergic) | 7.3 | Rat Cerebral Cortex Synaptosomes | [5] |

| Kᵢ | α₂-Adrenoceptor | High Affinity | Mouse Cortex | [6] |

| Kᵢ | 5-HT₁ₐ Receptor | Low Affinity | Mouse Cortex | [6] |

| Functional Activity | ||||

| Intrinsic Activity | 5-HT₁ₐ Receptor (vs. 8-OH-DPAT) | 0.312 | Rat (in vivo, hypothermia) | [8] |

| Relative Efficacy (Eₘₐₓ) | 5-HT₁ₐ Receptor (vs. 5-HT) | 50-65% | CHO Cells ([³⁵S]GTPγS binding) | [9] |

| Potency (EC₅₀) | 5-HT₁ₐ Receptor (hypothermia) | 304 ng/mL | Rat (in vivo) | [8] |

In Vivo Relevance: A Pharmacokinetic Perspective

The contribution of 1-PP to the in vivo effects of its parent drugs is highly dependent on its pharmacokinetic profile. Following oral administration of drugs like buspirone or tandospirone, 1-PP generally exhibits a longer half-life and achieves significant concentrations in both plasma and brain tissue.

| Parent Drug | 1-PP T₁/₂ (rats) | 1-PP Brain Accumulation | Notes | Reference(s) |

| Buspirone | ~79 min | 4-5x higher than plasma | Parent drug T₁/₂ is shorter (~25-30 min). | [3][8] |

| Tandospirone | Longer than parent drug | Accumulates in brain | 1-PP has high plasma protein binding (87.5% free fraction). | [6] |

| Gepirone | - | - | Metabolite to parent drug AUC ratio is high (14). | [10] |

This pharmacokinetic behavior underscores the potential for 1-PP to exert sustained pharmacological effects, particularly α₂-adrenergic blockade, that may persist longer than the primary 5-HT₁ₐ agonism of the parent compound.

Experimental Protocols for Mechanistic Characterization

To facilitate further research, this section provides detailed, self-validating protocols for quantifying the key mechanistic actions of 1-PP.

Workflow for Receptor Affinity & Functional Potency Determination

Sources

- 1. 1-(2-pyrimidinyl)-piperazine may alter the effects of the 5-HT1A agonist in the learned helplessness paradigm in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tandospirone and its metabolite, 1-(2-pyrimidinyl)-piperazine--II. Effects of acute administration of 1-PP and long-term administration of tandospirone on noradrenergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Disposition and metabolism of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antagonist properties of 1-(2-pyrimidinyl)piperazine at presynaptic alpha 2-adrenoceptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetics, brain uptake, and receptor binding of tandospirone and its metabolite 1-(2-pyrimidinyl)-piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic-Pharmacodynamic Modeling of Buspirone and Its Metabolite 1-(2-Pyrimidinyl)-piperazine in Rats | Scilit [scilit.com]

- 9. Alpha 2-adrenergic receptor-mediated sensitization of forskolin-stimulated cyclic AMP production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

1-(2-Pyrimidyl)piperazine hydrochloride biological activity

An In-depth Technical Guide to the Biological Activity of 1-(2-Pyrimidyl)piperazine

Executive Summary

This technical guide provides a comprehensive analysis of the biological activity of 1-(2-Pyrimidyl)piperazine (1-PP), a pivotal molecule in neuropharmacology. While often handled as its hydrochloride salt to improve solubility and stability, the biological effects are conferred by the 1-PP moiety.[1] This document elucidates its dual mechanism of action as a potent α₂-adrenergic receptor antagonist and a weak 5-HT₁ₐ serotonin receptor partial agonist.[2][3] Far from being an inert substance, 1-PP is the principal active metabolite of several azapirone anxiolytic and antidepressant drugs, including buspirone, gepirone, and tandospirone, and its distinct pharmacological profile significantly contributes to the therapeutic and side-effect profiles of these parent compounds.[2][4] We will explore its receptor binding affinities, downstream signaling pathways, and its crucial role as both a research tool and a synthetic intermediate in drug development.[1] This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of 1-PP's complex pharmacology.

Introduction and Significance

1-(2-Pyrimidyl)piperazine, commonly abbreviated as 1-PP, is a heterocyclic amine of significant interest in medicinal chemistry and pharmacology.[5][6] It is most widely recognized as the primary and pharmacologically active metabolite of the azapirone class of drugs, which are prescribed for anxiety and depressive disorders.[2][4] Upon administration, parent drugs like buspirone are metabolized by cytochrome P450 enzymes (specifically CYP3A4) to produce 1-PP, which often circulates at higher plasma concentrations than the parent drug itself.[7][8]

This metabolic reality necessitates a thorough understanding of 1-PP's intrinsic biological activity to fully comprehend the clinical effects of azapirone medications. Furthermore, 1-PP serves as a critical starting reagent and key intermediate in the chemical synthesis of these same pharmaceuticals, making its study essential for both drug discovery and manufacturing processes.[7][9][10] This guide provides an in-depth examination of its molecular interactions, pharmacological effects, and the experimental methodologies used to characterize its activity.

Physicochemical Properties

The compound is typically supplied as a dihydrochloride salt to enhance its stability and aqueous solubility, which is a critical consideration for experimental and synthetic applications.[1] The majority of pharmacological data, however, pertains to the free base form.

| Property | 1-(2-Pyrimidyl)piperazine (Free Base) | 1-(2-Pyrimidyl)piperazine Dihydrochloride |

| Synonyms | 1-PP, 1-PmP, 2-(1-Piperazinyl)pyrimidine | 2-(1-Piperazinyl)pyrimidine dihydrochloride |

| CAS Number | 20980-22-7[3] | 94021-22-4[1] |

| Molecular Formula | C₈H₁₂N₄[2] | C₈H₁₂N₄·2HCl[1] |

| Molecular Weight | 164.21 g/mol [2] | 237.13 g/mol [1] |

| Appearance | Clear yellow liquid after melting[6][11] | White to light yellow crystalline powder[1] |

| Melting Point | 32-34 °C[2][6] | 282 - 287 °C[1] |

| Boiling Point | 277 °C[12] | Not applicable |

| Density | 1.158 g/mL at 25 °C[12] | Not available |

Core Pharmacological Profile and Mechanism of Action

The biological activity of 1-PP is primarily defined by its interaction with two key neurotransmitter receptor systems. Its high affinity for the α₂-adrenergic receptor and lower affinity for the 5-HT₁ₐ receptor create a unique pharmacological signature.

Primary Mechanism: α₂-Adrenergic Receptor Antagonism

1-PP is a potent and competitive antagonist at α₂-adrenergic receptors, with reported binding affinity (Ki) values ranging from 7.3 to 40 nM.[2][3] These receptors are inhibitory G-protein coupled receptors (GPCRs) that function as presynaptic autoreceptors on noradrenergic neurons originating in the locus coeruleus.

Causality of Action: In their natural state, these autoreceptors are activated by norepinephrine in the synaptic cleft, which initiates a negative feedback loop to inhibit further norepinephrine release. By binding to and blocking these receptors, 1-PP disrupts this feedback mechanism. This "disinhibition" leads to an increased firing rate of noradrenergic neurons and consequently enhances the release of norepinephrine in terminal projection fields throughout the brain.[2] This surge in noradrenergic activity is believed to contribute significantly to both the therapeutic effects and potential side effects (e.g., restlessness, excitement) of its parent drugs.[7]

Secondary Mechanism: 5-HT₁ₐ Receptor Partial Agonism

1-PP also acts as a partial agonist at the 5-HT₁ₐ serotonin receptor, though with significantly lower affinity (Ki = 414 nM) than for the α₂-receptor.[3] Its intrinsic activity (Eₘₐₓ) is approximately 54%, meaning it produces only a partial response compared to the full endogenous agonist, serotonin.[3]

Causality of Action: The functional consequence of this partial agonism is context-dependent.

-

In low serotonin states: 1-PP can act as an agonist, stimulating 5-HT₁ₐ receptors to produce a submaximal response.

-

In high serotonin states: 1-PP acts as a functional antagonist by competing with serotonin for the receptor binding site but failing to elicit a full response, thereby reducing the overall receptor activation.

These receptors are located both presynaptically on serotonergic neurons in the raphe nuclei, where they inhibit serotonin release, and postsynaptically in regions like the hippocampus and cortex.[13] The weak partial agonism of 1-PP at these sites contributes a layer of complexity to the anxiolytic and antidepressant profiles of its parent drugs.[2][13]

Receptor Binding Affinity Summary

The selectivity of 1-PP is clearly demonstrated when comparing its binding affinities across key CNS receptors.

| Receptor Target | Affinity (Ki) | Biological Action | Reference(s) |

| α₂-Adrenergic Receptor | 7.3 – 40 nM | Potent Antagonist | [2][3] |

| 5-HT₁ₐ Serotonin Receptor | 414 nM | Weak Partial Agonist | [3] |

| Dopamine D₂, D₃, D₄ Receptors | > 10,000 nM | Negligible Affinity | [3] |

| α₁-Adrenergic Receptor | Not significant | Negligible Affinity | [3] |

Experimental Protocols

The following protocols represent standard, validated methodologies for the synthesis and characterization of 1-(2-Pyrimidyl)piperazine.

Protocol: Synthesis via Nucleophilic Aromatic Substitution

This method is a common and efficient route for producing 1-PP.

-

Principle: The reaction proceeds via a nucleophilic aromatic substitution where the secondary amine of piperazine attacks the electron-deficient carbon of 2-chloropyrimidine. A large excess of piperazine is used to serve as both the nucleophile and the base, neutralizing the hydrochloric acid (HCl) byproduct and driving the reaction to completion.[2]

-

Materials:

-

2-Chloropyrimidine

-

Piperazine (anhydrous, large excess, e.g., 5-10 equivalents)

-

Toluene or other suitable high-boiling solvent

-

Sodium hydroxide solution (e.g., 5M NaOH)

-

Dichloromethane or Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

-

Reaction flask with reflux condenser and magnetic stirrer

-

Separatory funnel

-

-

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve a large excess of piperazine in toluene.

-

Addition of Reactant: While stirring, add 2-chloropyrimidine portion-wise to the piperazine solution. The reaction is exothermic.

-

Reflux: Heat the mixture to reflux (approx. 110°C for toluene) and maintain for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature. Add water and a strong base (e.g., NaOH solution) to deprotonate the piperazinium hydrochloride salt and dissolve the excess piperazine.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent like dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically purified by vacuum distillation to yield 1-PP as a clear oil that may solidify on standing.[2]

-

Protocol: α₂-Adrenergic Receptor Competitive Binding Assay

This assay determines the binding affinity (Ki) of 1-PP for its primary target.

-

Principle: This is a self-validating system that measures the ability of a non-labeled test compound (1-PP) to compete with a fixed concentration of a radiolabeled ligand for binding to a receptor preparation. The concentration of 1-PP that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[2]

-

Materials:

-

Receptor Source: Rat brain synaptosomes or cell membranes from a cell line expressing α₂-adrenergic receptors.

-

Radioligand: [³H]yohimbine or [³H]clonidine (an α₂-antagonist or agonist, respectively).

-

Test Compound: 1-(2-Pyrimidyl)piperazine in a range of concentrations.

-

Non-specific Control: High concentration of an unlabeled α₂-ligand (e.g., 10 µM phentolamine).

-

Buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters and a cell harvester for rapid filtration.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Step-by-Step Methodology:

-

Assay Setup: Prepare assay tubes for three conditions:

-

Total Binding: Membrane preparation + Radioligand.

-

Non-specific Binding (NSB): Membrane preparation + Radioligand + Excess unlabeled ligand.

-

Competition: Membrane preparation + Radioligand + Varying concentrations of 1-PP.

-

-

Incubation: Incubate all tubes at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Termination: Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically trapped radioligand.

-

Quantification: Place each filter into a scintillation vial, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of 1-PP.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Applications in Research and Drug Development

The versatile nature of 1-(2-Pyrimidyl)piperazine makes it valuable across multiple scientific domains.

-

Pharmaceutical Synthesis: Its primary application is as a key building block in the synthesis of numerous pharmaceuticals, especially anxiolytics of the azapirone class like buspirone, gepirone, and tandospirone.[1][7][9][10]

-

Pharmacological Research: As an active metabolite, it is indispensable for pharmacokinetic and pharmacodynamic studies aimed at understanding the complete mechanism of action of its parent drugs.[6] Its selective α₂-antagonist properties also make it a useful tool for probing the role of the noradrenergic system in various physiological and pathological processes.[1][5]

-

Analytical Chemistry: 1-PP has been successfully employed as a derivatization reagent for the analysis of peptides and phosphopeptides by mass spectrometry.[14] By reacting it with the carboxyl groups of peptides, it can enhance their ionization efficiency and improve the sensitivity and specificity of detection.[6][]

Conclusion

1-(2-Pyrimidyl)piperazine hydrochloride is far more than a simple synthetic intermediate or an inert metabolite. It is a potent, pharmacologically active compound with a well-defined dual mechanism of action, characterized by potent α₂-adrenergic receptor antagonism and weak 5-HT₁ₐ receptor partial agonism. This activity is central to the clinical profile of several important anxiolytic and antidepressant medications. A thorough understanding of its receptor binding affinities, downstream effects, and the experimental methods used for its characterization is essential for professionals in the fields of neuropharmacology, medicinal chemistry, and drug development. Its continued use as a research tool and synthetic precursor underscores its lasting importance in the pursuit of novel therapeutics for central nervous system disorders.

References

- Vertex AI Search. (2021). Buspirone | New Drug Approvals.

- BenchChem. (n.d.). An In-depth Technical Guide to 1-(2-Pyrimidinyl)piperazine: Physicochemical Properties, Safety, and Biological Activity.

- Wikipedia. (n.d.). Pyrimidinylpiperazine.

- Chem-Impex. (n.d.). 1-(2-Pyrimidyl)piperazine dihydrochloride.

- Chem-Impex. (n.d.). 1-(2-pirimidil)piperazina.

- Sigma-Aldrich. (n.d.). 1-(2-Pyrimidyl)piperazine 98 20980-22-7.

-

Luo, H., et al. (2011). The preparation of 8-[4-[4-(2-pyrimidinyl)-1-piperaziny]butyl]-8-azaspiro[1][5] decane-7,9-dione hydrochloride. ResearchGate.

- ChemicalBook. (n.d.). Buspirone synthesis.

- Pharmaffiliates. (n.d.). The Crucial Role of 1-(2-Pyrimidinyl)piperazine in Modern Pharmaceutical Synthesis.

- Myers, R. A., et al. (2004). 1-(2-pyrimidinyl)

- BOC Sciences. (n.d.). CAS 20980-22-7 1-(2-Pyrimidyl)piperazine.

- PubMed. (n.d.). [The mechanisms of the anxiolytic action of 1-(2-pyrimidinyl)

- ResearchGate. (n.d.). 1-(2-Pyrimidinyl)

- Sigma-Aldrich. (n.d.). 1-(2-Pyrimidyl)piperazine 98 20980-22-7.

- Martin, P. (1991). 1-(2-pyrimidinyl)

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 1-(2-Pyrimidinyl)

- PubMed. (n.d.).

- Cayman Chemical. (n.d.). 2-(1-Piperazinyl)pyrimidine.

- Pharmacy Research. (n.d.). CAS 20980-22-7 1-(2-Pyrimidyl)piperazine.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]

- 4. 1-(2-pyrimidinyl)-piperazine may alter the effects of the 5-HT1A agonist in the learned helplessness paradigm in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Buspirone synthesis - chemicalbook [chemicalbook.com]

- 11. alfa-labotrial.com [alfa-labotrial.com]

- 12. 1-(2-Pyrimidyl)piperazine 98 20980-22-7 [sigmaaldrich.com]

- 13. [The mechanisms of the anxiolytic action of 1-(2-pyrimidinyl)-piperazine derivatives, serotonin agonists] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

A-Z of 1-(2-Pyrimidyl)piperazine Hydrochloride: A Technical Guide to the Core of Buspirone Metabolism

Introduction: Beyond the Parent Compound

In the landscape of psychopharmacology, the anxiolytic agent buspirone stands out for its unique, non-benzodiazepine mechanism of action.[1][2] While the therapeutic effects of buspirone are well-documented, a comprehensive understanding necessitates a deep dive into its metabolic fate. Buspirone undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3][4][5] This process gives rise to several metabolites, among which 1-(2-Pyrimidyl)piperazine (1-PP) is not only the most prominent but also pharmacologically active.[3][4][6] This guide provides an in-depth technical exploration of 1-PP, presented as its hydrochloride salt (1-PP HCl) for enhanced stability and solubility, a common practice in pharmaceutical development. We will dissect its formation, pharmacological significance, and the analytical methodologies crucial for its characterization, offering a resource for researchers and drug development professionals.

Part 1: The Genesis of a Metabolite - The Biotransformation of Buspirone

The journey from buspirone to 1-PP is a classic example of oxidative metabolism.[7] The cleavage of the butylspirodecanedione moiety from the piperazine ring is the key transformation.

Metabolic Pathway

The primary metabolic route involves N-dealkylation of buspirone, catalyzed by CYP3A4 in the liver.[4] This enzymatic reaction cleaves the bond between the piperazine nitrogen and the butyl chain, yielding 1-PP and a spirodecanedione fragment.

Caption: Metabolic conversion of buspirone to 1-PP.

This biotransformation is significant for several reasons. Firstly, it accounts for a substantial portion of buspirone's clearance.[3][7] Secondly, the resulting metabolite, 1-PP, possesses its own distinct pharmacological profile, which contributes to the overall therapeutic and side-effect profile of buspirone administration.[6][8]

Part 2: The Pharmacological Identity of 1-PP Hydrochloride

1-PP is not an inert byproduct; it is an active molecule that interacts with several neurotransmitter systems, sometimes with potencies comparable to or even exceeding that of the parent drug at certain targets.

Mechanism of Action

The primary pharmacological actions of 1-PP are centered on its antagonist activity at α2-adrenergic receptors and its partial agonist activity at serotonin 5-HT1A receptors.[9]

-

α2-Adrenergic Receptor Antagonism: 1-PP is a potent antagonist of presynaptic α2-adrenoceptors. This action blocks the negative feedback mechanism that normally inhibits the release of norepinephrine. The resulting increase in noradrenergic transmission is thought to contribute to some of the activating and potential antidepressant effects observed with buspirone.[8][10]

-

Serotonin 5-HT1A Receptor Partial Agonism: While buspirone is a well-known 5-HT1A partial agonist, 1-PP also shares this property, albeit with a lower affinity.[9] This interaction with serotonin receptors, which are crucial in modulating mood and anxiety, underscores the metabolite's contribution to the overall serotonergic effects of buspirone.[11][12]

Caption: Pharmacological targets of 1-PP.

Pharmacokinetic Profile

An important aspect of 1-PP is its pharmacokinetic profile relative to buspirone. Following oral administration of buspirone, plasma concentrations of 1-PP are often higher than those of the parent drug, and its elimination half-life is significantly longer.[4][6] This sustained presence in the circulation means that 1-PP may have a more prolonged influence on its targets than buspirone itself.

| Parameter | Buspirone | 1-(2-Pyrimidyl)piperazine (1-PP) |

| Peak Plasma Time (Tmax) | 40-90 minutes[3][4] | Variable, generally later than buspirone |

| Elimination Half-life (t½) | 2-3 hours[3][4] | Approximately 6.1 hours[4] |

| Plasma Concentration | Lower than 1-PP after oral administration[6] | Higher than buspirone after oral administration[6] |

| Brain-to-Plasma Ratio | Lower than 1-PP[6] | Approximately 5[6][13] |

Part 3: Analytical Methodologies for the Quantification of 1-PP Hydrochloride

Accurate quantification of 1-PP in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. Various analytical techniques have been developed for this purpose, with chromatographic methods being the most prevalent.[14][15]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the determination of 1-PP.

Experimental Protocol: GC-MS Quantification of 1-PP in Human Plasma [16]

-

Sample Preparation (Solid-Phase Extraction):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load 1 mL of plasma (containing an internal standard, e.g., d4-1-PP).

-

Wash the cartridge with water and then a low-percentage organic solvent to remove interferences.

-

Elute 1-PP and the internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried extract in a suitable solvent.

-

Add a derivatizing agent, such as pentafluorobenzoyl chloride, to improve the chromatographic properties and mass spectrometric response of 1-PP.[16]

-

Heat the mixture to facilitate the reaction.

-

-

GC-MS Analysis:

-

Column: Fused-silica capillary column (e.g., 5% diphenyl dimethyl silicone).[17]

-

Injection: Splitless injection of the derivatized sample.

-

Oven Program: A temperature gradient program to ensure separation from other components.

-

Detection: Selected Ion Monitoring (SIM) mode for high specificity and sensitivity, monitoring characteristic ions of the derivatized 1-PP and internal standard.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of 1-PP.

-

Determine the concentration of 1-PP in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

The lower limit of quantification for 1-PP in plasma using this method can reach 0.2 ng/mL.[16]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for bioanalysis due to its high throughput, sensitivity, and specificity.

Experimental Protocol: LC-MS/MS Quantification of 1-PP in Rat Plasma []

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of rat plasma, add 300 µL of acetonitrile containing the internal standard.

-

Vortex the mixture to precipitate proteins.

-

Centrifuge to pellet the precipitated proteins.

-

Inject a portion of the supernatant into the LC-MS/MS system.

-

-

LC Separation:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium formate with 0.1% formic acid).

-

Flow Rate: A typical flow rate of 0.4 mL/min.

-

-

MS/MS Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for 1-PP and the internal standard, ensuring high selectivity.

-

-

Quantification:

-

Similar to GC-MS, quantification is achieved by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.

-

This method can achieve a lower limit of quantification of 10.00 ng/mL for 1-PP in plasma.[]

Caption: Analytical workflows for 1-PP quantification.

Part 4: Synthesis of 1-(2-Pyrimidyl)piperazine Hydrochloride

The availability of pure 1-PP HCl is essential for its use as an analytical standard and for pharmacological research. A common synthetic route involves the condensation of 2-chloropyrimidine with a piperazine derivative.

-

Reaction:

-

Work-up and Purification:

-

If a protected piperazine was used, a deprotection step (e.g., acid hydrolysis for a Boc group) is necessary.[19]

-

Neutralize the reaction mixture and extract the product with an organic solvent like chloroform.

-

Wash the organic layer with water and dry it over an anhydrous salt (e.g., magnesium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation or recrystallization.

-

-

Salt Formation:

-

Dissolve the purified 1-(2-Pyrimidyl)piperazine base in a suitable solvent.

-

Add a stoichiometric amount of hydrochloric acid to precipitate the hydrochloride salt.

-

Collect the salt by filtration and dry it.

-

Conclusion: An Integral Player in the Buspirone Story

This compound is far more than a simple metabolite of buspirone. Its significant and sustained presence in the body following buspirone administration, coupled with its distinct and potent pharmacological activity, establishes it as a key contributor to the overall clinical effects of the parent drug. A thorough understanding of its formation, pharmacology, and analytical determination is, therefore, not just an academic exercise but a crucial component of the rational development and clinical application of buspirone and related azapirone anxiolytics. This guide has provided a comprehensive technical overview to support researchers and clinicians in this endeavor.

References

-

Buspirone - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

- Caccia, S., Conti, I., Vigand, G., & Garattini, S. (1986). 1-(2-Pyrimidinyl)

- Gobbi, M., Frittoli, E., & Mennini, T. (1990). Antagonist properties of 1-(2-pyrimidinyl)piperazine at presynaptic alpha 2-adrenoceptors in the rat brain. European Journal of Pharmacology, 180(1), 183–186.

-

How is buspirone (anxiolytic medication) metabolized? - Dr.Oracle. (2025, September 5). Retrieved from [Link]

- Yocca, F. D., Hyslop, D. K., Taylor, D. P., & Maayani, S. (1986). Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry, 29(8), 1429–1433.

- Gielsdorf, W., & Schubert, K. (1988). Simultaneous quantitation of buspirone and 1-(2-pyrimidinyl)piperazine in human plasma and urine by capillary gas chromatography-mass spectrometry.

-

Buspirone. (n.d.). In Wikipedia. Retrieved from [Link]

-

1-(2-Pyrimidinyl)piperazine. (n.d.). In Wikipedia. Retrieved from [Link]

- Gammans, R. E., Mayol, R. F., & LaBudde, J. A. (1986). Metabolism and disposition of buspirone. The American Journal of Medicine, 80(3B), 41–51.

- Lillsunde, P., & Korte, T. (1999). Determination of buspirone and 1-(2-pyrimidinyl)-piperazine (1-PP) in human plasma by capillary gas chromatography. Therapeutic Drug Monitoring, 21(3), 329–334.

- CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride. (n.d.). Google Patents.

-

Buspirone | New Drug Approvals. (2021, March 7). Retrieved from [Link]

- Caccia, S., Conti, I., Vigand, G., & Garattini, S. (1986). l-(2-Pyrimidinyl)

-

Synthesis of 1-(2-pyrimidinyl)piperazine. (n.d.). PrepChem.com. Retrieved from [Link]

- Garattini, S., Caccia, S., & Mennini, T. (1982). Notes on buspirone's mechanisms of action.

- Morrow, J. A., Rhee, S. W., Zorn, S. H., & Vaught, J. L. (2004). 1-(2-pyrimidinyl)-piperazine, a buspirone metabolite, modulates bladder function in the anesthetized rat. Neurourology and Urodynamics, 23(7), 709–715.

- Newman-Tancredi, A., Gavaudan, S., Touzard, M., Chaput, C., Verriele, L., & Millan, M. J. (1998). Actions of alpha2 adrenoceptor ligands at alpha2A and 5-HT1A receptors: the antagonist, atipamezole, and the agonist, dexmedetomidine, are highly selective for alpha2A adrenoceptors. Neuropharmacology, 37(8), 1073–1085.

-

21-190 BuSpar Clinical Pharmacology Biopharmaceutics Review. (2000, June 12). Retrieved from [Link]

-

1-(2-Pyrimidinyl)piperazine. (n.d.). PubChem. Retrieved from [Link]

- Bourin, M., Chérel, A., & Martin, P. (1996). The influence of buspirone, and its metabolite 1-PP, on the activity of paroxetine in the mouse light/dark paradigm and four plates test. Fundamental & Clinical Pharmacology, 10(4), 365–370.

- Fuller, R. W., & Perry, K. W. (1989). Effects of Buspirone and Its Metabolite, 1-(2-pyrimidinyl)piperazine, on Brain Monoamines and Their Metabolites in Rats. Journal of Pharmacology and Experimental Therapeutics, 248(1), 50-56.

-

Showing metabocard for 1-Pyrimidinylpiperazine (HMDB0061017). (2013, July 9). Human Metabolome Database. Retrieved from [Link]

- Rivot, J. P., Cespuglio, R., & Jouvet, M. (1991). Effect of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine on hippocampal serotoninergic system, studied in freely moving rats. Neuroscience Letters, 125(2), 217–220.

-

Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). Retrieved from [Link]

-

Comparison of the Anticonflict Effect of Buspirone and Its Major Metabolite 1-(2-Pyrimidinyl)-Piperazine (1-PP) in Rats. (2025, August 7). ResearchGate. Retrieved from [Link]

-

A Review on Analytical Methods for Piperazine Determination. (2024, December 27). Retrieved from [Link]

- Al-Neaimy, U. I. S., Saeed, Z. F., & Shehab, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1–9.

-

Chemical structures of buspirone, 6′-OH buspirone, and 1-PP. (n.d.). ResearchGate. Retrieved from [Link]

-

Quantification of drugs in biological matrices by mass spectrometry and their applications to pharmacokinetic studies. (n.d.). ResearchGate. Retrieved from [Link]

-

What is the mechanism of Phenylpropanolamine Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

-

Phenylpropanolamine Hydrochloride. (n.d.). PubChem. Retrieved from [Link]

- Sengupta, D., & Chattopadhyay, A. (2019). Structure, dynamics and lipid interactions of serotonin receptors: excitements and challenges. Essays in Biochemistry, 63(4), 415–429.

- Wacker, D., Wang, C., Katritch, V., Han, G. W., Huang, X. P., Vardy, E., McCorvy, J. D., Jiang, Y., Chu, M., Siu, F. Y., Liu, W., Xu, H. E., Cherezov, V., Roth, B. L., & Stevens, R. C. (2013). Structure and Function of Serotonin G protein Coupled Receptors. Structure, 21(9), 1517–1527.

-

MiPLA. (n.d.). In Wikipedia. Retrieved from [Link]

-

Promethazine Hydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

Propranolol. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

- 1. Buspirone - Wikipedia [en.wikipedia.org]

- 2. Buspirone: Pharmacokinetics,side effects and mechanism of action_Chemicalbook [chemicalbook.com]

- 3. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. caymanchem.com [caymanchem.com]

- 6. 1-(2-Pyrimidinyl)-piperazine as active metabolite of buspirone in man and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism and disposition of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]

- 10. Effects of buspirone and its metabolite, 1-(2-pyrimidinyl)piperazine, on brain monoamines and their metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure, dynamics and lipid interactions of serotonin receptors: excitements and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. karger.com [karger.com]

- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 15. A Review on Analytical Methods for Piperazine Determination | NTU Journal of Pure Sciences [journals.ntu.edu.iq]

- 16. Simultaneous quantitation of buspirone and 1-(2-pyrimidinyl)piperazine in human plasma and urine by capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Determination of buspirone and 1-(2-pyrimidinyl)-piperazine (1-PP) in human plasma by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride - Google Patents [patents.google.com]

- 20. prepchem.com [prepchem.com]

The Pharmacology of 1-(2-Pyrimidyl)piperazine Hydrochloride: A Technical Guide for Drug Discovery and Development

Abstract

1-(2-Pyrimidyl)piperazine (1-PP) is a pharmacologically active N-arylpiperazine and a principal metabolite of several clinically important anxiolytic and antidepressant drugs, including buspirone, gepirone, and tandospirone.[1][2] The biotransformation of these parent compounds to 1-PP significantly influences their overall pharmacological profile, introducing a distinct set of receptor interactions. This technical guide provides an in-depth analysis of the receptor binding profile, functional pharmacology, and associated signaling pathways of 1-(2-Pyrimidyl)piperazine hydrochloride. Authored for researchers, scientists, and drug development professionals, this document synthesizes key preclinical data and provides detailed experimental protocols to facilitate further investigation into this important molecule.

Introduction: The Significance of a Metabolite

The therapeutic efficacy and side-effect profile of many centrally acting drugs are not solely dictated by the parent compound but are often a composite of the parent drug and its active metabolites. 1-(2-Pyrimidyl)piperazine (1-PP) exemplifies this principle. Formed primarily through hepatic cytochrome P450 3A4 (CYP3A4)-mediated metabolism of azapirone drugs, 1-PP possesses a unique pharmacological signature that diverges from its precursors.[3] Understanding the molecular targets and functional consequences of 1-PP's activity is therefore critical for a comprehensive grasp of the therapeutic actions of the azapirone class of drugs and for the rational design of new chemical entities with improved pharmacological properties. This guide will elucidate the key molecular interactions of 1-PP, with a focus on its dual activity at adrenergic and serotonergic receptors.

Core Mechanism of Action: A Tale of Two Receptors

This compound exerts its primary pharmacological effects through a dual mechanism of action, targeting two distinct G-protein coupled receptors (GPCRs) in the central nervous system:

-

α2-Adrenergic Receptor Antagonism: 1-PP is a potent antagonist at α2-adrenergic receptors.[1][2] These receptors are predominantly Gi/o-coupled and function as inhibitory autoreceptors on noradrenergic neurons and as postsynaptic receptors in various brain regions. By blocking these receptors, 1-PP disinhibits noradrenergic neurons, leading to an increased firing rate and enhanced norepinephrine release.[1]

-

5-HT1A Receptor Partial Agonism: 1-PP acts as a weak partial agonist at the 5-HT1A serotonin receptor.[2] 5-HT1A receptors are also coupled to Gi/o proteins. As autoreceptors on serotonergic neurons in the raphe nuclei, their activation typically reduces neuronal firing and serotonin release. The partial agonism of 1-PP implies that it can elicit a submaximal response compared to the endogenous full agonist, serotonin.[1]

This dual activity contributes to a complex modulation of noradrenergic and serotonergic neurotransmission, which is believed to underlie the therapeutic effects of its parent drugs.

In-Depth Receptor Binding Profile

The affinity of a ligand for its receptor is a critical determinant of its potency and potential for off-target effects. This compound has been characterized through extensive radioligand binding assays to determine its affinity (Ki) for a range of neurotransmitter receptors.

| Receptor Target | Binding Affinity (Ki) | Notes |

| α2-Adrenergic Receptor | 7.3–40 nM | Potent antagonism. This is considered a primary site of action. |

| 5-HT1A Receptor | 414 nM | Moderate affinity, consistent with its role as a weak partial agonist. |

| Dopamine D2 Receptor | > 10,000 nM | Negligible affinity. |

| Dopamine D3 Receptor | > 10,000 nM | Negligible affinity. |

| Dopamine D4 Receptor | > 10,000 nM | Negligible affinity. |

| α1-Adrenergic Receptor | No significant affinity reported. | Low potential for α1-adrenergic mediated side effects. |

Table 1: Receptor Binding Affinity Profile of 1-(2-Pyrimidyl)piperazine.[2]

The data clearly indicate a high affinity and selectivity for the α2-adrenergic receptor, with a significantly lower, yet pharmacologically relevant, affinity for the 5-HT1A receptor. The negligible affinity for dopamine and α1-adrenergic receptors suggests a lower propensity for side effects commonly associated with modulation of these systems, such as extrapyramidal symptoms or orthostatic hypotension.

Functional Pharmacology and Signaling Pathways

Beyond binding affinity, the functional activity of a ligand at its receptor determines the physiological response. 1-PP's functional profile is characterized by its opposing actions at its two primary targets.

α2-Adrenergic Receptor Antagonism and Downstream Signaling

As an antagonist, 1-PP binds to the α2-adrenergic receptor but does not elicit a biological response. Instead, it blocks the binding and subsequent action of the endogenous agonists, norepinephrine and epinephrine. The potency of this antagonism is highlighted by a pA2 value of 6.8 at presynaptic α2-adrenoceptors.[4]

The α2-adrenergic receptor is a canonical Gi/o-coupled receptor. Its activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP). By antagonizing this receptor, 1-PP prevents this signaling cascade, leading to a disinhibition of adenylyl cyclase and, consequently, a relative increase in cAMP levels in the presence of an agonist.

5-HT1A Receptor Partial Agonism and Intracellular Cascades

At the 5-HT1A receptor, 1-PP acts as a partial agonist with a maximal effect (Emax) of 54% relative to a full agonist.[2] This means that even at saturating concentrations, 1-PP produces a response that is approximately half of that induced by serotonin. In environments with high serotonergic tone, 1-PP may act as a functional antagonist by competing with the full agonist for receptor occupancy.

The 5-HT1A receptor, like the α2-adrenergic receptor, is coupled to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. However, 5-HT1A receptor signaling is more pleiotropic, also involving:

-

Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels: This leads to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.

-

Inhibition of voltage-gated Ca2+ channels: This further contributes to the reduction of neuronal firing.

-

Modulation of other signaling pathways: Including the extracellular signal-regulated kinase (ERK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are involved in neuroplasticity and cell survival.

Key Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key in vitro assays used to characterize the receptor binding and functional activity of this compound.

Radioligand Binding Assay for α2-Adrenergic Receptor Affinity

This protocol describes a competitive binding assay to determine the Ki of 1-PP for the α2-adrenergic receptor using [3H]-clonidine as the radioligand.

Materials:

-

Rat cerebral cortex membranes (prepared by homogenization and centrifugation)

-

[3H]-Clonidine (specific activity ~20-60 Ci/mmol)

-

This compound (test compound)

-

Yohimbine (for non-specific binding determination)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and cocktail

-

96-well plates

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex in ice-cold assay buffer and centrifuge at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 20 minutes to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer or yohimbine (10 µM final concentration for non-specific binding).

-

50 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM).

-

50 µL of [3H]-clonidine (final concentration ~0.5-2.0 nM).

-

50 µL of membrane preparation (final protein concentration ~100-200 µ g/well ).

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of 1-PP. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-clonidine and Kd is its dissociation constant.

[35S]GTPγS Binding Assay for 5-HT1A Receptor Functional Activity

This functional assay measures the activation of G-proteins by 1-PP at the 5-HT1A receptor.

Materials:

-

Rat hippocampal membranes

-

[35S]GTPγS (specific activity >1000 Ci/mmol)

-

This compound

-

GTPγS (unlabeled, for non-specific binding)

-

GDP

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4

-

Other reagents and equipment as in the radioligand binding assay.

Procedure:

-

Membrane Preparation: Prepare rat hippocampal membranes as described in section 5.1.

-

Assay Setup: In a 96-well plate, add:

-

25 µL of varying concentrations of this compound.

-

25 µL of assay buffer containing GDP (10 µM final concentration).

-

50 µL of membrane preparation.

-

-

Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

-

Initiate Reaction: Add 25 µL of [35S]GTPγS (final concentration ~0.1 nM).

-

Incubation: Incubate at 30°C for 60 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold wash buffer.

-

Quantification and Analysis: Determine the amount of bound [35S]GTPγS by scintillation counting. Plot the stimulated binding against the log concentration of 1-PP to determine the EC50 and Emax values.

Conclusion and Future Directions

This compound is a pharmacologically active metabolite with a distinct and clinically relevant receptor binding profile. Its potent antagonism at α2-adrenergic receptors and weak partial agonism at 5-HT1A receptors contribute significantly to the therapeutic effects of its parent azapirone drugs. The detailed understanding of its pharmacology, as outlined in this guide, is crucial for both interpreting the clinical activity of existing drugs and for guiding the development of novel therapeutics with optimized receptor interaction profiles.

Future research should aim to further delineate the in vivo consequences of the dual modulation of noradrenergic and serotonergic systems by 1-PP. Elucidating the precise contribution of 1-PP to the anxiolytic and antidepressant effects of its parent compounds will provide valuable insights into the neurobiology of these disorders. Furthermore, exploring the therapeutic potential of 1-PP itself or its derivatives as standalone drug candidates may open new avenues for the treatment of psychiatric and neurological conditions.

References

- An In-depth Technical Guide to 1-(2-Pyrimidinyl)piperazine: Physicochemical Properties, Safety, and Biological Activity. Benchchem. [URL: https://www.benchchem.com/product/b1138]

- Data Sheet. BPS Bioscience. [URL: https://bpsbioscience.com/media/wysiwyg/79668_200527.pdf]